2-Bromo-3-(3-fluorophenyl)-1-propene
Overview
Description
2-Bromo-3-(3-fluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a propene chain
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically transition metal catalysts, such as palladium .
Mode of Action
In the context of SM cross-coupling reactions, 2-Bromo-3-(3-fluorophenyl)-1-propene could potentially interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond with the palladium catalyst, while transmetalation involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, this compound could potentially be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, this compound could potentially contribute to the formation of new carbon-carbon bonds , which could have various effects depending on the specific context.
Action Environment
It is known that sm cross-coupling reactions are generally tolerant of a variety of reaction conditions , suggesting that this compound could potentially be stable under a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-fluorophenyl)-1-propene typically involves the bromination of 3-(3-fluorophenyl)-1-propene. One common method is the addition of bromine to the double bond of 3-(3-fluorophenyl)-1-propene in the presence of a solvent such as dichloromethane at low temperatures. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced reactors ensures the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as bromine, hydrogen bromide, and chlorine are used in the presence of solvents like dichloromethane or carbon tetrachloride.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-(3-fluorophenyl)-1-propylamine, 3-(3-fluorophenyl)-1-propylthiol, and 3-(3-fluorophenyl)-1-propyl ether.
Addition Reactions: Products include 2,3-dibromo-3-(3-fluorophenyl)propane and 2-bromo-3-(3-fluorophenyl)propane.
Oxidation and Reduction Reactions: Products include 2-bromo-3-(3-fluorophenyl)propane-1,2-epoxide and 3-(3-fluorophenyl)propane.
Scientific Research Applications
2-Bromo-3-(3-fluorophenyl)-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-fluorophenyl)-1-propene
- 2-Bromo-3-(2-fluorophenyl)-1-propene
- 2-Chloro-3-(3-fluorophenyl)-1-propene
- 2-Iodo-3-(3-fluorophenyl)-1-propene
Uniqueness
2-Bromo-3-(3-fluorophenyl)-1-propene is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This compound’s ability to undergo a wide range of transformations makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJILSVWEOMVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373688 | |
Record name | 1-(2-bromoprop-2-enyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-05-0 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-bromoprop-2-enyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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